molecular formula C12H21NO2S B12919137 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-69-5

5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one

Cat. No.: B12919137
CAS No.: 89660-69-5
M. Wt: 243.37 g/mol
InChI Key: APCZBCGQGWLJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Octylthio)methyl)isoxazol-3(2H)-one is a compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Octylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the octylthio group. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The octylthio group can then be introduced through a substitution reaction using an appropriate thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of 5-((Octylthio)methyl)isoxazol-3(2H)-one may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Catalysts and solvents used in the reactions are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-((Octylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The octylthio group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-((Octylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Octylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The octylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoxazole: A simpler isoxazole derivative with known biological activities.

    5-Phenylisoxazole: Another isoxazole derivative with a phenyl group, used in medicinal chemistry.

    5-(Methylthio)methylisoxazole: Similar to 5-((Octylthio)methyl)isoxazol-3(2H)-one but with a shorter alkyl chain.

Uniqueness

5-((Octylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the octylthio group, which imparts distinct chemical properties and potential biological activities. The longer alkyl chain may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.

This article provides a comprehensive overview of 5-((Octylthio)methyl)isoxazol-3(2H)-one, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89660-69-5

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

5-(octylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-8-16-10-11-9-12(14)13-15-11/h9H,2-8,10H2,1H3,(H,13,14)

InChI Key

APCZBCGQGWLJIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1=CC(=O)NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.